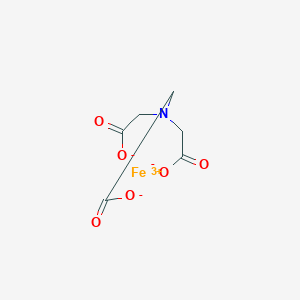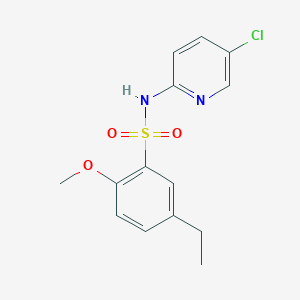
Ferric nitrilotriacetate
説明
Ferric nitrilotriacetate (Fe-NTA) is a complex of iron and nitrilotriacetic acid (NTA) that has been widely used in biochemical and physiological research. It is a chelating agent that binds to metal ions, making it useful in various applications such as protein purification, enzyme assays, and metal ion detection. In
作用機序
Ferric nitrilotriacetate binds to metal ions through its NTA ligand, forming a stable complex. The complex can be used to remove metal ions from solutions or to detect metal ions in biological samples. This compound has a high affinity for iron, copper, and nickel ions, making it useful in the study of metalloproteins and metalloenzymes.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It has been used to induce oxidative stress in cells and to study the effects of metal ion toxicity. This compound has also been shown to induce DNA damage and apoptosis in cells. In addition, this compound has been used to study the role of metal ions in various physiological processes, such as oxygen transport and electron transfer.
実験室実験の利点と制限
Ferric nitrilotriacetate has several advantages for lab experiments. It is a stable and water-soluble complex that can be easily prepared and purified. This compound has a high affinity for metal ions, making it useful in the study of metalloproteins and metalloenzymes. However, this compound has some limitations. It can be toxic to cells at high concentrations and can induce oxidative stress and DNA damage. In addition, this compound can interfere with some assays, such as assays that use metal ions as cofactors.
将来の方向性
For the use of Ferric nitrilotriacetate in scientific research include the study of the role of metal ions in disease, the development of new this compound-based assays, and the use of this compound in nanotechnology and drug delivery systems.
科学的研究の応用
Ferric nitrilotriacetate has been widely used in scientific research as a chelating agent for metal ions. It has been used in protein purification, enzyme assays, and metal ion detection. This compound has also been used in the study of the role of metal ions in biological systems, such as the role of iron in oxygen transport and the role of copper in electron transfer.
特性
| 16448-54-7 | |
分子式 |
C6H6FeNO6 |
分子量 |
243.96 g/mol |
IUPAC名 |
2-[bis(carboxylatomethyl)amino]acetate;iron(3+) |
InChI |
InChI=1S/C6H9NO6.Fe/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+3/p-3 |
InChIキー |
FXDLIMJMHVKXAR-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+3] |
正規SMILES |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+3] |
| 16448-54-7 | |
同義語 |
FE(III)-NTA Fe-NTA FeNAc3 ferric nitrilotriacetate iron nitrilotriacetate iron nitrilotriacetic acid |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B230786.png)
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B230799.png)

![1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B230802.png)






